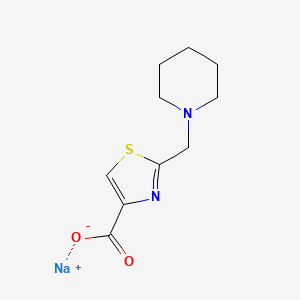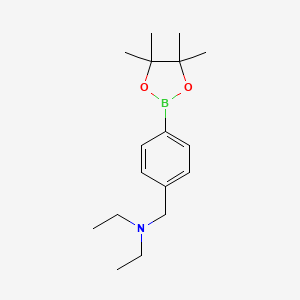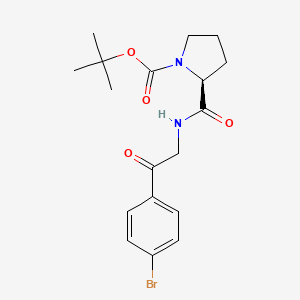
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate, also known as PTZ-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has the molecular formula C10H13N2NaO2S .
Molecular Structure Analysis
The molecular structure of Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate consists of a sodium atom, a piperidin-1-ylmethyl group, and a 1,3-thiazole-4-carboxylate group . The compound has a molecular weight of 248.28 g/mol .Physical And Chemical Properties Analysis
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate has a molecular weight of 248.28 g/mol. It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3. Its exact mass and monoisotopic mass are 248.05954312 g/mol. It has a topological polar surface area of 84.5 Ų and a heavy atom count of 16 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate and its derivatives are synthesized for various biological studies, displaying notable antibacterial and antifungal activities. These compounds are structurally characterized using NMR, IR, LC-MS, and photoluminescence spectra, indicating their potential in medicinal chemistry (Shafi et al., 2021).
- Certain 1,3-thiazole derivatives including piperidin-1-yl variants exhibit significant anti-arrhythmic activity, showcasing their potential in cardiovascular therapeutic research (Abdel‐Aziz et al., 2009).
Antimicrobial and Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogs, including those with the piperidin-1-yl group, have been evaluated for their antituberculosis activity. Notably, some compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents (Jeankumar et al., 2013).
- Several synthesized compounds with piperidine and thiazole structures have been tested for their antimicrobial properties, showing moderate to significant antibacterial activity, suggesting their potential use in combating bacterial infections (Thumar & Patel, 2009).
Anti-inflammatory and Analgesic Properties
- Studies on substituted thiazole derivatives, including those with piperidin-1-yl-methyl groups, have demonstrated potential anti-inflammatory and analgesic activities, with some compounds showing significant effects comparable to known drugs, indicating their therapeutic potential in treating inflammation and pain (Thore et al., 2012).
Anticancer Potential
- Piperidine-based 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, with some showing promising results in inhibiting cancer cell growth, indicating their potential application in cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
sodium;2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.Na/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12;/h7H,1-6H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYHWQOMCATUQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)



![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)
![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)